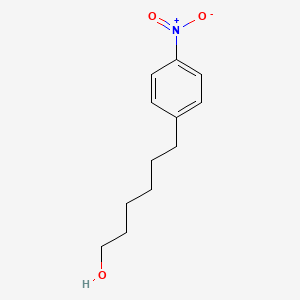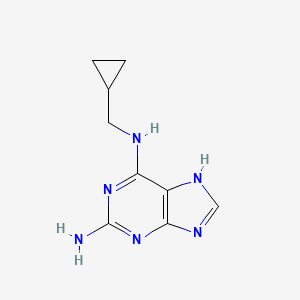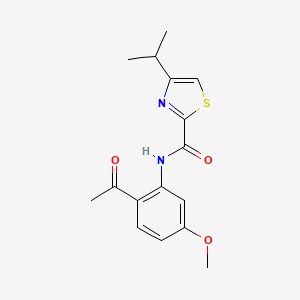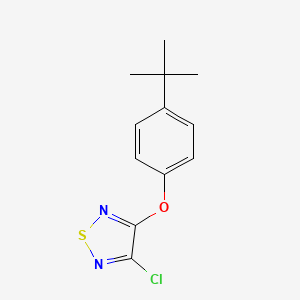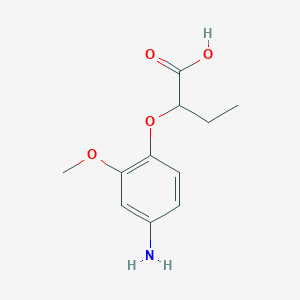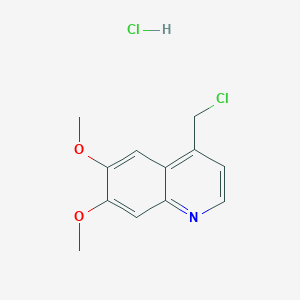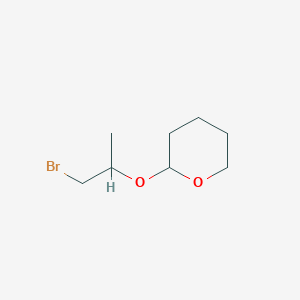
2-((1-Bromopropan-2-yl)oxy)tetrahydro-2H-pyran
Vue d'ensemble
Description
2-((1-Bromopropan-2-yl)oxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C7H13BrO2. It is a colorless to light yellow liquid that is soluble in most organic solvents such as ethanol, chloroform, and dimethyl sulfoxide. This compound is stable at room temperature and is commonly used as an intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the methods for preparing 2-((1-Bromopropan-2-yl)oxy)tetrahydro-2H-pyran involves the reaction of tetrahydropyran with bromoethanol. The specific steps are as follows:
- Tetrahydropyran and bromoethanol are reacted under an inert atmosphere.
- The reaction is typically carried out at a suitable temperature and reaction time to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-((1-Bromopropan-2-yl)oxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding alcohols or reduction to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products:
Substitution Reactions: The major products are ethers or alcohols depending on the nucleophile used.
Oxidation: The major products are alcohols or carboxylic acids.
Reduction: The major products are alkanes or alkenes.
Applications De Recherche Scientifique
2-((1-Bromopropan-2-yl)oxy)tetrahydro-2H-pyran has a wide range of applications in scientific research:
Biology: It is used in the study of biological pathways and mechanisms due to its reactivity and ability to form various derivatives.
Medicine: It is used in the synthesis of drug molecules and as a building block for medicinal chemistry.
Industry: It is used in the production of materials and chemicals for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-((1-Bromopropan-2-yl)oxy)tetrahydro-2H-pyran involves its reactivity as a brominated compound. The bromine atom can be easily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-(2-tetrahydropyranyloxy)ethane
- 2-(3-Bromopropoxy)tetrahydro-2H-pyran
- 2-(Bromomethyl)tetrahydro-2H-pyran
Comparison: 2-((1-Bromopropan-2-yl)oxy)tetrahydro-2H-pyran is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and solubility in organic solvents. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H15BrO2 |
|---|---|
Poids moléculaire |
223.11 g/mol |
Nom IUPAC |
2-(1-bromopropan-2-yloxy)oxane |
InChI |
InChI=1S/C8H15BrO2/c1-7(6-9)11-8-4-2-3-5-10-8/h7-8H,2-6H2,1H3 |
Clé InChI |
RQXIOIGOHVKOEW-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)OC1CCCCO1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
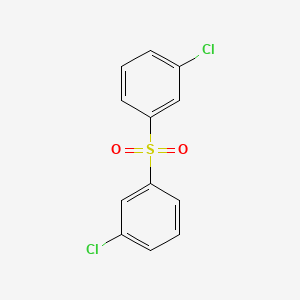
amine](/img/structure/B8422965.png)
![2-(Methylthio)-4-[(phenylmethyl)oxy]pyrimidine](/img/structure/B8422968.png)
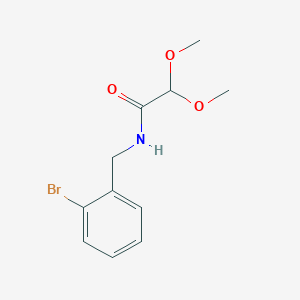
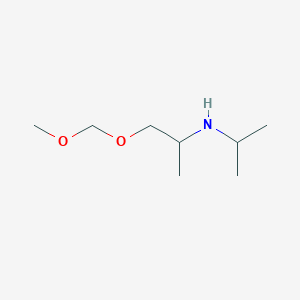
![4-Fluoro-alpha-[(3-hydroxypropyl)amino]benzeneacetonitrile](/img/structure/B8422991.png)
![2-[3-(4-Chloro-[1,3,5]triazin-2-ylamino)-phenyl]acetamide](/img/structure/B8422999.png)
![3-[4-(2-Pyrimidinyl)piperazinyl]propyl chloride](/img/structure/B8423005.png)
